molecular formula C12H18 B157109 (3-Methylpentan-3-yl)benzene CAS No. 1985-97-3

(3-Methylpentan-3-yl)benzene

Cat. No.: B157109
CAS No.: 1985-97-3
M. Wt: 162.27 g/mol
InChI Key: HZZKTLLPQSFICU-UHFFFAOYSA-N
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Description

(3-Methylpentan-3-yl)benzene, also known as 1-ethyl-1-methylpropylbenzene, is an organic compound with the molecular formula C12H18. It is characterized by a benzene ring substituted with a branched aliphatic chain. This compound is part of the alkylbenzene family, which is known for its stability and unique reactivity due to the presence of the aromatic benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpentan-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction can be represented as follows:

Benzene+3-Methylpentan-3-yl chlorideAlCl3This compound+HCl\text{Benzene} + \text{3-Methylpentan-3-yl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} Benzene+3-Methylpentan-3-yl chlorideAlCl3​​this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of benzoic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups such as nitro, sulfonic acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alkane.

    Substitution: Nitrobenzene, halobenzene, or sulfonic acid derivatives.

Scientific Research Applications

(3-Methylpentan-3-yl)benzene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of (3-Methylpentan-3-yl)benzene involves its interaction with molecular targets through its aromatic ring and aliphatic chain. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets.

Comparison with Similar Compounds

    Toluene (Methylbenzene): A simpler alkylbenzene with a single methyl group attached to the benzene ring.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

    Cumene (Isopropylbenzene): Features an isopropyl group attached to the benzene ring.

Comparison: (3-Methylpentan-3-yl)benzene is unique due to its branched aliphatic chain, which provides distinct steric and electronic properties compared to simpler alkylbenzenes like toluene and ethylbenzene. This branching can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methylpentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-12(3,5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKTLLPQSFICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342651
Record name (3-methylpentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-97-3
Record name (3-methylpentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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